N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
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Overview
Description
This compound is characterized by its complex structure, which includes a mesitylsulfonyl group, a piperidine ring, and an oxalamide moiety
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.
Coupling with Oxalamide: The final step involves coupling the mesitylsulfonyl piperidine intermediate with an oxalamide derivative. This step typically requires the use of coupling reagents such as carbodiimides and may be carried out under inert atmosphere conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. Quality control measures such as chromatography and spectroscopy are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxalamide moiety to amines.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.
Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific chemical functionalities.
Catalysis: It may serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
Uniqueness
Compared to similar compounds, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical properties. The presence of the mesitylsulfonyl group enhances its stability and reactivity, while the piperidine ring provides a rigid framework that can influence its biological activity. The oxalamide moiety allows for versatile chemical modifications, making it a valuable scaffold for further derivatization.
Properties
IUPAC Name |
N-propyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFVZVTXTDAONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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